molecular formula C15H22ClNO B6209003 [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride CAS No. 2703775-24-8

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Cat. No. B6209003
CAS RN: 2703775-24-8
M. Wt: 267.8
InChI Key:
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Description

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the nervous system.

Mechanism of Action

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride works by binding to nicotinic acetylcholine receptors in the brain, which are involved in a range of physiological processes. Activation of these receptors has been shown to improve cognitive function and memory, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has been shown to have a range of biochemical and physiological effects on the nervous system. It has been shown to improve cognitive function and memory in animal models, as well as reduce inflammation and promote neuroprotection. Additionally, it has been shown to have potential applications in the treatment of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the nervous system. Additionally, it has been shown to be relatively safe and well-tolerated in animal models. However, its hydrophobic nature can make it difficult to work with in certain experimental settings, and its effects may be influenced by factors such as age, sex, and species.

Future Directions

There are several potential directions for future research on [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride. One area of interest is in the development of more potent and selective nicotinic acetylcholine receptor agonists, which could have improved therapeutic potential. Additionally, further investigation is needed to fully understand the mechanisms underlying [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride's effects on the nervous system, as well as its potential applications in the treatment of neurological disorders. Finally, more research is needed to understand the safety and tolerability of [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride in humans, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride can be synthesized through a multi-step process, starting with the reaction of 3,5-dimethylphenyl magnesium bromide with 2,3-epoxypropanol. This intermediate is then reacted with 1,5-cyclooctadiene to form the bicyclic compound. Finally, the hydroxyl group is protected with a methoxymethyl group, and the compound is reacted with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have a range of effects on the nervous system, including improving cognitive function, reducing inflammation, and promoting neuroprotection.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves the reaction of a bicyclic amine with a benzene derivative followed by reduction and salt formation.", "Starting Materials": [ "3,5-dimethylphenyl magnesium bromide", "1,5-cyclooctadiene", "sodium borohydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3,5-dimethylphenyl magnesium bromide with 1,5-cyclooctadiene to form the bicyclic amine intermediate.", "Step 2: Reduce the bicyclic amine intermediate with sodium borohydride to form the corresponding alcohol.", "Step 3: React the alcohol with hydrochloric acid to form the hydrochloride salt of the final compound." ] }

CAS RN

2703775-24-8

Product Name

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Molecular Formula

C15H22ClNO

Molecular Weight

267.8

Purity

95

Origin of Product

United States

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